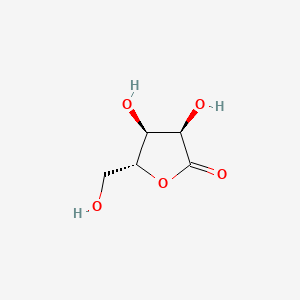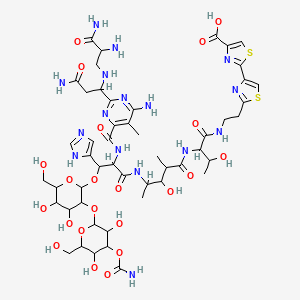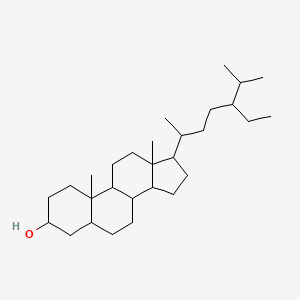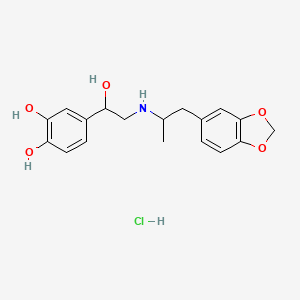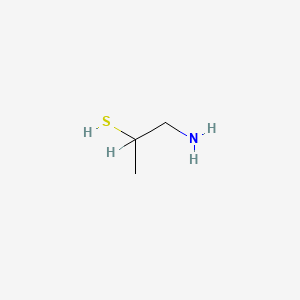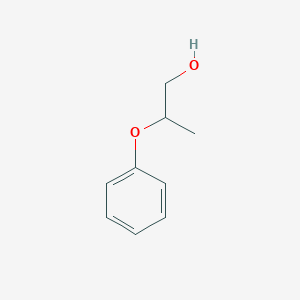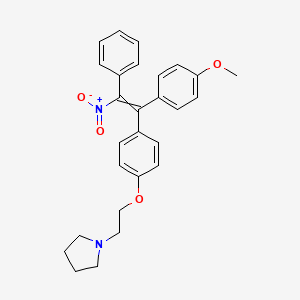
Thioacetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Thioacetone is an organosulfur compound belonging to the thioketone group, with the chemical formula (CH₃)₂CS. It is an unstable orange or brown substance that can only be isolated at low temperatures. Above −20°C, this compound readily converts to a polymer and a trimer, trithis compound. It is known for its extremely potent and unpleasant odor, considered one of the worst-smelling chemicals known to humanity .
準備方法
Thioacetone is typically obtained by cracking the cyclic trimer trithis compound, [(CH₃)₂CS]₃. The trimer is prepared by pyrolysis of allyl isopropyl sulfide or by treating acetone with hydrogen sulfide in the presence of a Lewis acid. The trimer cracks at 500–600°C to give the thione .
化学反応の分析
Thioacetone undergoes several types of chemical reactions, including:
Reactions with Alkyllithiums: This compound reacts with organolithium reagents to give a variety of products, often without forming a thiol.
Common reagents and conditions used in these reactions include hydrogen sulfide, Lewis acids, and organolithium reagents. Major products formed from these reactions include the polymer and trithis compound .
科学的研究の応用
Thioacetone has been studied for its interaction with carbon dioxide and water. Research shows that complexes of this compound with carbon dioxide and water are stabilized by C⋯O tetrel bonds, C⋯S bonds, and hydrogen bonds. This study is significant for understanding molecular interactions and could have implications in fields like environmental chemistry and material science.
作用機序
The mechanism by which thioacetone exerts its effects involves its high reactivity and tendency to polymerize. The molecular targets and pathways involved include interactions with carbon dioxide and water, leading to the formation of stabilized complexes.
類似化合物との比較
Thioacetone is similar to other thioketones and ketones. Thioketones contain a thionic group (>C=S), which is less polarized but more polarizable than the carbonyl group (>C=O) found in ketones. This difference in molecular structure leads to variations in chemical reactivity and properties. Similar compounds include acetone, 2-butanone, and 2-pentanone .
This compound’s uniqueness lies in its extremely potent odor and its high reactivity, which makes it a subject of interest in various scientific studies .
特性
IUPAC Name |
propane-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6S/c1-3(2)4/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNXQVCPQMQLHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
74.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4756-05-2 |
Source


|
| Record name | 2-Propanethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4756-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004756052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
